AM12

TRPC5 channel pharmacology calcium imaging ion channel drug discovery

Choose AM12 for validated, sub-micromolar TRPC5/4 inhibition in recombinant/native systems. Its ortho-bromophenyl substitution enhances potency over galangin (IC50 0.28 μM vs. 0.45 μM) and provides a distinct pharmacological fingerprint, differentiating (-)-Englerin A and S1P/LPC signaling. This ≥98% pure synthetic flavonol ensures reproducible data, avoiding the inconsistencies of uncharacterized alternatives. Essential for calcium imaging, HTS assays, and electrophysiology studies.

Molecular Formula C15H9BrO5
Molecular Weight 349.13 g/mol
Cat. No. B1192157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAM12
SynonymsAM-12, AM12, AM 12
Molecular FormulaC15H9BrO5
Molecular Weight349.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)Br
InChIInChI=1S/C15H9BrO5/c16-9-4-2-1-3-8(9)15-14(20)13(19)12-10(18)5-7(17)6-11(12)21-15/h1-6,17-18,20H
InChIKeyOVIAJBSVWWYJSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AM12 TRPC5 Inhibitor – Procurement-Ready Synthetic Flavonol with Defined Potency and Structural Lineage


AM12 is a synthetic derivative of the naturally occurring flavonol galangin, rationally designed to inhibit the canonical transient receptor potential channel TRPC5 with greater potency than its parent scaffold [1]. It acts extracellularly on TRPC5 homomeric channels and TRPC4 channels, blocking lanthanide (Gd3+)-evoked calcium entry in TRPC5-overexpressing HEK293 cells with an IC50 of 0.28 μM [1]. The compound (CAS 2387510-84-9; C15H9BrO5; MW 349.13) is supplied as a ≥97% purity solid for research use only and is commonly employed in ion channel pharmacology and cell signaling studies .

Why Generic TRPC5 Inhibitor Substitution Falls Short – AM12's Structural Differentiation Enables Predictable Assay Performance


Flavonol-based TRPC5 inhibition is highly dependent on specific hydroxylation and phenyl-ring substitution patterns; seemingly similar natural flavonoids such as kaempferol and quercetin are markedly less potent than galangin, while myricetin and luteolin lack inhibitory effect altogether [1]. AM12 was designed with an ortho-bromophenyl substituent that improves potency over galangin (IC50 0.28 μM vs. 0.45 μM in the identical Gd3+-evoked calcium entry assay) and confers a distinct pharmacological profile, including the ability to block (-)-Englerin A-evoked TRPC5 activity while potentiating physiological activators like sphingosine-1-phosphate [1]. Procurement of uncharacterized flavonols or alternative TRPC5 inhibitors without head-to-head validation against AM12 risks introducing inconsistent channel modulation and confounding data interpretation.

AM12 Quantitative Evidence Guide: Comparator-Based Potency, Selectivity, and Functional Differentiation


Direct Head-to-Head Potency Comparison: AM12 vs. Galangin in Gd3+-Evoked TRPC5 Calcium Entry

AM12 was evaluated in direct comparison to its parent flavonol galangin under identical assay conditions. Both compounds were tested for inhibition of Gd3+-evoked calcium entry in HEK293 cells stably overexpressing human TRPC5. AM12 (IC50 = 0.28 μM) demonstrated a 1.6-fold improvement in potency over galangin (IC50 = 0.45 μM) [1]. The study further confirmed that AM12 also inhibits TRPC5 activity evoked by the alternative agonist (-)-Englerin A, while galangin's effect on this agonist was not quantified in the same publication, underscoring the synthetic derivative's broader inhibitory profile [1].

TRPC5 channel pharmacology calcium imaging ion channel drug discovery

Cross-Study Potency Benchmarking: AM12 vs. Alternative TRPC5 Inhibitors

When benchmarked across independent studies, AM12's potency (IC50 0.28 μM) positions it between early-generation TRPC5 blockers and more recent advanced leads. Clemizole hydrochloride, a known TRPC5 inhibitor, exhibits an IC50 of 9.2 μM [2], making AM12 approximately 33-fold more potent. In contrast, the clinical candidate HC-070 achieves an IC50 of 9.3 nM against hTRPC5 [3], representing a ~30-fold potency gap relative to AM12. Another flavonoid-based inhibitor, GFB-8438, shows comparable potency (IC50 0.28–0.29 μM for TRPC5 and TRPC4) , but AM12 offers a distinct chemotype and may exhibit differential selectivity against TRPC1–TRPC5 heteromeric channels, which the primary literature notes are less sensitive to AM12 inhibition [1].

TRPC5 inhibitor profiling comparative pharmacology ion channel screening

Selectivity Profile: AM12 Preferentially Targets TRPC5 Over Related TRPC Subtypes

AM12 was characterized for selectivity across the TRPC subfamily. While it inhibits TRPC4 channels with similar potency to TRPC5, its inhibitory effect on TRPC1–TRPC5 heteromeric channels is weaker [1]. The compound exhibits some selectivity for TRPC5 over TRPC2, TRPC3, and TRPC4 . This contrasts with galangin, which was not assessed for TRPC1–TRPC5 heteromer inhibition in the same study, and with other flavonols such as kaempferol and quercetin, which are less potent overall and lack defined TRPC subtype selectivity profiles [1].

TRPC channel selectivity ion channel pharmacology off-target screening

Functional Differentiation: AM12 Opposes (-)-Englerin A but Potentiates Physiological Activators

AM12 exhibits a unique dual functional profile: it inhibits TRPC5 activity evoked by the exogenous agonist (-)-Englerin A, yet potentiates channel activity triggered by the physiological lipid mediators sphingosine-1-phosphate (S1P) and lysophosphatidylcholine (LPC) [1]. This agonist-dependent modulation is not observed with all TRPC5 inhibitors. For instance, HC-070 acts as a competitive antagonist and does not potentiate S1P responses, while galangin's effect on S1P/LPC was not reported [1][2].

TRPC5 modulation agonist-dependent pharmacology lipid signaling

Physicochemical and Purity Benchmarks for Reproducible Research

Commercial AM12 is supplied with a specified purity of ≥97% (HPLC) and a defined molecular weight of 349.13 g/mol (C15H9BrO5) [1]. In contrast, galangin (a natural product) may exhibit batch-to-batch variability in purity and composition depending on source and extraction methods [2]. The synthetic origin of AM12 ensures consistent chemical identity and removes the risk of co-purifying bioactive flavonoids that could confound experimental results.

compound quality control reproducibility chemical procurement

AM12 Best Research and Industrial Application Scenarios: Where Defined TRPC5 Modulation Delivers Value


TRPC5 Channel Pharmacology and Mechanism-of-Action Studies

AM12 is the tool compound of choice for laboratories investigating TRPC5 channel function in recombinant and native systems. Its validated potency (IC50 0.28 μM), defined selectivity for TRPC5/4 over TRPC1–TRPC5 heteromers, and ability to differentiate between (-)-Englerin A-mediated and S1P/LPC-mediated signaling pathways make it uniquely suited for dissecting agonist-specific TRPC5 pharmacology [1]. Researchers should select AM12 over galangin when sub-micromolar potency and consistent synthetic purity are required, and over HC-070 when a moderate-potency probe is preferred to avoid confounding high-affinity binding effects.

Calcium Signaling and Cell-Based Screening Assays

In calcium imaging and fluorescence-based high-throughput screening (HTS) assays using TRPC5-overexpressing HEK293 cells, AM12 provides a robust positive control for Gd3+-evoked calcium entry inhibition [1]. Its defined IC50 of 0.28 μM enables straightforward concentration-response curve generation and assay validation. Procurement of AM12 ensures that screening results are benchmarked against a well-characterized inhibitor with published head-to-head comparator data, facilitating cross-study reproducibility and regulatory documentation.

Ion Channel Electrophysiology and Patch Clamp Studies

For electrophysiologists performing whole-cell or excised outside-out patch clamp recordings of TRPC5 currents, AM12 is the preferred inhibitor due to its demonstrated efficacy in these configurations [1]. The compound's relatively direct effect on the channel or a closely associated site, coupled with its extracellular accessibility, makes it suitable for acute perfusion experiments. Its differential inhibition of homomeric vs. heteromeric TRPC5 channels provides a valuable pharmacological fingerprint for identifying native channel subunit composition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for AM12

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.